5-Chloro-7-fluoro-1,2-benzoxazole
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Overview
Description
5-Chloro-7-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-7-fluoro-1,2-benzoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways . These interactions are facilitated by the presence of the chlorine and fluorine atoms, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-mercaptobenzoxazole
- 5-Fluoro-1,3-benzoxazole
- 2,5-Dichlorobenzooxazole
Comparison
5-Chloro-7-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds that may only have one halogen substituent. For example, 5-Chloro-2-mercaptobenzoxazole has only a chlorine atom, while 5-Fluoro-1,3-benzoxazole has only a fluorine atom. The combination of both halogens in this compound provides a unique set of properties that can be exploited in various scientific applications .
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H |
InChI Key |
PETVZGWLFDMITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)F)Cl |
Origin of Product |
United States |
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